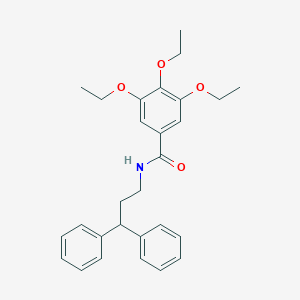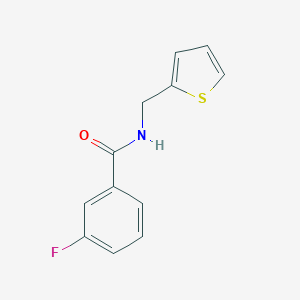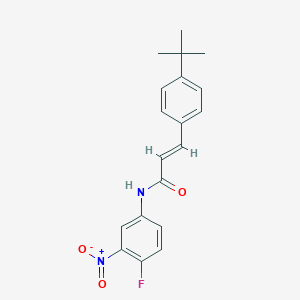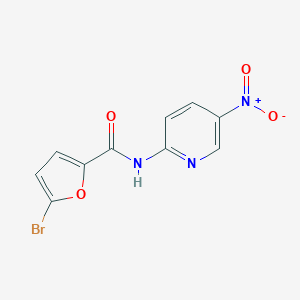![molecular formula C23H20ClN5O B457577 3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'-[(E)-1-(8-QUINOLYL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B457577.png)
3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'-[(E)-1-(8-QUINOLYL)METHYLIDENE]BENZOHYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(8-quinolinylmethylene)benzohydrazide is a complex organic compound that features a pyrazole ring, a quinoline moiety, and a benzohydrazide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(8-quinolinylmethylene)benzohydrazide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.
Attachment of the pyrazole to the benzohydrazide: The pyrazole derivative is then reacted with benzohydrazide in the presence of a suitable catalyst.
Introduction of the quinoline moiety: Finally, the benzohydrazide derivative is condensed with 8-quinolinylmethylene under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the quinoline moiety.
Reduction: Reduction reactions can occur at the hydrazide group, potentially leading to the formation of amines.
Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and quinoline rings.
Reduction: Amines derived from the reduction of the hydrazide group.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Biology and Medicine
Antimicrobial Agents: Due to its structural features, the compound may exhibit antimicrobial activity and can be explored as a potential drug candidate.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Industry
Dye and Pigment Production: The compound’s chromophoric properties can be utilized in the production of dyes and pigments.
Pharmaceuticals: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds.
作用機序
The mechanism by which 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(8-quinolinylmethylene)benzohydrazide exerts its effects is likely related to its ability to interact with biological macromolecules such as proteins and nucleic acids. The compound’s various functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in π-π interactions, thereby modulating the activity of its molecular targets.
類似化合物との比較
Similar Compounds
- 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-benzoic acid
- (2E)-3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid
Uniqueness
Compared to similar compounds, 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(8-quinolinylmethylene)benzohydrazide is unique due to the presence of both the quinoline and benzohydrazide moieties
特性
分子式 |
C23H20ClN5O |
|---|---|
分子量 |
417.9g/mol |
IUPAC名 |
3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-[(E)-quinolin-8-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C23H20ClN5O/c1-15-21(24)16(2)29(28-15)14-17-6-3-8-19(12-17)23(30)27-26-13-20-9-4-7-18-10-5-11-25-22(18)20/h3-13H,14H2,1-2H3,(H,27,30)/b26-13+ |
InChIキー |
SCLZRGCMVNTUPA-LGJNPRDNSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NN=CC3=CC=CC4=C3N=CC=C4)C)Cl |
異性体SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)N/N=C/C3=CC=CC4=C3N=CC=C4)C)Cl |
正規SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NN=CC3=CC=CC4=C3N=CC=C4)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


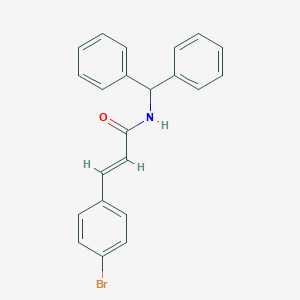
![Butyl 4-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B457495.png)
![4-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(3,4-dimethoxyphenyl)quinoline](/img/structure/B457497.png)
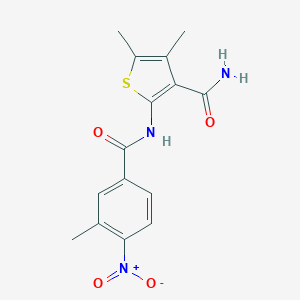
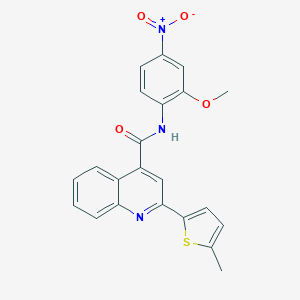
![2-(3,4-dimethoxyphenyl)-N-[4-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)butyl]-4-quinolinecarboxamide](/img/structure/B457500.png)
![isopropyl 4,5-dimethyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B457502.png)
![2-(3-methoxyphenyl)-N-(3-{4-[3-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)propyl]-1-piperazinyl}propyl)-4-quinolinecarboxamide](/img/structure/B457506.png)
![N-{3-[(diphenylacetyl)amino]phenyl}-2,2-diphenylacetamide](/img/structure/B457509.png)
![Methyl 2-[(2-methyl-3-furoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B457512.png)
